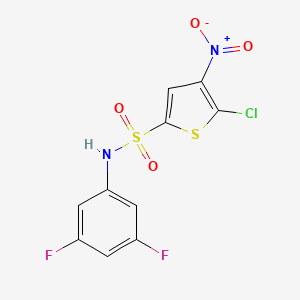
2-Thiophenesulfonamide, 5-chloro-N-(3,5-difluorophenyl)-4-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiophenesulfonamide, 5-chloro-N-(3,5-difluorophenyl)-4-nitro- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiophene ring, a sulfonamide group, and multiple halogen substitutions. Its chemical properties make it a valuable subject of study in medicinal chemistry, pharmacology, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide, 5-chloro-N-(3,5-difluorophenyl)-4-nitro- typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources. The sulfonamide group is introduced through sulfonation reactions, where the thiophene ring is treated with sulfonating agents such as chlorosulfonic acid.
The introduction of the 5-chloro and 3,5-difluorophenyl groups is achieved through halogenation reactions. Chlorination can be performed using reagents like thionyl chloride, while fluorination can be carried out using elemental fluorine or fluorinating agents like Selectfluor. The nitro group is introduced through nitration reactions, typically using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the synthesis and minimize the risk of hazardous reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Thiophenesulfonamide, 5-chloro-N-(3,5-difluorophenyl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
2-Thiophenesulfonamide, 5-chloro-N-(3,5-difluorophenyl)-4-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Thiophenesulfonamide, 5-chloro-N-(3,5-difluorophenyl)-4-nitro- involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The presence of halogen atoms and the nitro group enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thiophenesulfonamide, 5-chloro-N-(3,5-difluorophenyl)-: Lacks the nitro group, resulting in different chemical properties and reactivity.
2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-nitro-: Contains additional chlorine atoms, affecting its biological activity and chemical stability.
2-Thiophenesulfonamide, 5-bromo-N-(3,5-difluorophenyl)-4-nitro-:
Uniqueness
2-Thiophenesulfonamide, 5-chloro-N-(3,5-difluorophenyl)-4-nitro- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
646039-88-5 |
|---|---|
Formule moléculaire |
C10H5ClF2N2O4S2 |
Poids moléculaire |
354.7 g/mol |
Nom IUPAC |
5-chloro-N-(3,5-difluorophenyl)-4-nitrothiophene-2-sulfonamide |
InChI |
InChI=1S/C10H5ClF2N2O4S2/c11-10-8(15(16)17)4-9(20-10)21(18,19)14-7-2-5(12)1-6(13)3-7/h1-4,14H |
Clé InChI |
CDXGAHDNXXDWHD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1F)F)NS(=O)(=O)C2=CC(=C(S2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


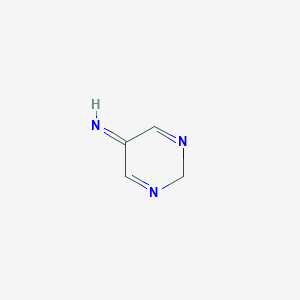
![4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline](/img/structure/B12584380.png)
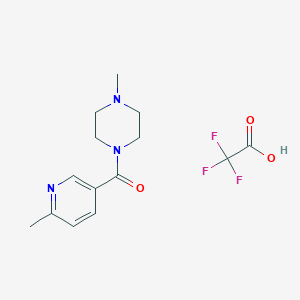
![5-[(2,1,3-Benzothiadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12584400.png)
![5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfanyl]phenyl}benzamide](/img/structure/B12584416.png)
![N-[([1,1'-Biphenyl]-2-yl)methyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12584420.png)
![2,3-Bis(2-chlorophenyl)hexahydro-5H-[1,3]oxazolo[3,2-a]pyridine](/img/structure/B12584423.png)

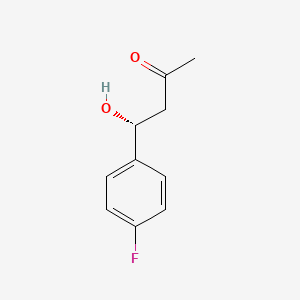
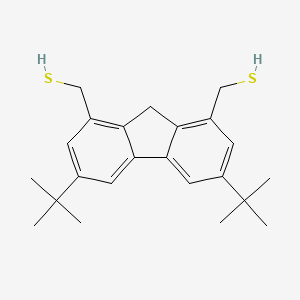
![3-[(4-Methylpentyl)oxy]propan-1-amine](/img/structure/B12584451.png)
![3-{Bis[(pyridin-2-yl)methyl]amino}-4-methylphenol](/img/structure/B12584458.png)
![4-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B12584462.png)
![1,1'-{[2-(Octadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis[4-(octadecyloxy)benzene]](/img/structure/B12584469.png)
